molecular formula C13H15Cl2NO3 B8079857 Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate

Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate

Cat. No.: B8079857
M. Wt: 304.17 g/mol
InChI Key: FKPMKSLYNDNYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate (CAS Number: 2007909-88-6 ) is a high-purity chemical compound offered for research and development purposes. This compound, with the molecular formula C13H15Cl2NO3 and a molecular weight of 304.17 g/mol , features a specific structure that includes a 3,4-dichlorophenyl group and an ethylamino side chain . As an N-ethyl substituted anilino derivative, it is part of a class of compounds that serve as valuable synthetic intermediates in organic chemistry . Researchers utilize this building block in the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. Its structure suggests potential applications in creating candidates for antibacterial and antifungal agents, aligning with research trends for similar anilino derivatives . The product is classified as For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the Safety Data Sheet for proper handling and storage information prior to use.

Properties

IUPAC Name

ethyl 3-(3,4-dichloro-N-ethylanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-3-16(12(17)8-13(18)19-4-2)9-5-6-10(14)11(15)7-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPMKSLYNDNYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation Followed by Reductive Amination

This two-step approach is adapted from methodologies used for analogous dichlorophenylpropanoate derivatives.

Step 1: Synthesis of Ethyl 3-(3,4-Dichlorophenyl)-3-oxopropanoate
Ethyl acetoacetate reacts with 3,4-dichlorobenzaldehyde in the presence of a base (e.g., sodium ethoxide) via Claisen-Schmidt condensation. The reaction proceeds under reflux in ethanol, yielding the α,β-unsaturated ketone intermediate.

Ethyl acetoacetate+3,4-DichlorobenzaldehydeNaOEt, EtOH, refluxEthyl 3-(3,4-dichlorophenyl)-3-oxopropanoate\text{Ethyl acetoacetate} + \text{3,4-Dichlorobenzaldehyde} \xrightarrow{\text{NaOEt, EtOH, reflux}} \text{Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate}

Step 2: Reductive Amination
The ketone intermediate undergoes reductive amination with ethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C facilitates selective reduction of the imine bond formed in situ.

Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate+EthylamineNaBH(OAc)₃, CH₂Cl₂Target Compound\text{Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate} + \text{Ethylamine} \xrightarrow{\text{NaBH(OAc)₃, CH₂Cl₂}} \text{Target Compound}

Key Data:

  • Yield: 72–85% (Step 1), 65–78% (Step 2)

  • Purity: >95% after column chromatography (ethyl acetate/petroleum ether)

Direct Amination of 3-Chloro-3-(3,4-dichlorophenyl)propanoate

An alternative route involves nucleophilic displacement of a chloro intermediate. Ethyl 3-chloro-3-(3,4-dichlorophenyl)propanoate is treated with ethylamine in the presence of a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃).

Ethyl 3-chloro-3-(3,4-dichlorophenyl)propanoate+EthylamineK₂CO₃, DMF, 60°CTarget Compound\text{Ethyl 3-chloro-3-(3,4-dichlorophenyl)propanoate} + \text{Ethylamine} \xrightarrow{\text{K₂CO₃, DMF, 60°C}} \text{Target Compound}

Key Data:

  • Yield: 60–70%

  • Side Products: <5% over-alkylated derivatives

Optimization of Reaction Conditions

Catalyst Selection

  • Reductive Amination: NaBH(OAc)₃ outperforms NaCNBH₃ due to superior selectivity and reduced side reactions.

  • Esterification: Anion exchange resins (e.g., Amberlyst-15) enable efficient esterification under mild conditions, avoiding acid-catalyzed side reactions.

Solvent Systems

Reaction StepOptimal SolventTemperature (°C)Rationale
Claisen-SchmidtEthanol78 (reflux)High dielectric constant enhances base efficacy
Reductive AminationDichloromethane0–25Inertness prevents reduction of ester group
Nucleophilic SubstitutionDMF60Polar aprotic nature accelerates SN2 mechanism

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent data highlights the use of tubular reactors for esterification steps, reducing reaction times by 40% compared to batch processes. Anion exchange resins serve as reusable catalysts, minimizing waste.

Purification Techniques

  • Liquid-Liquid Extraction: Removes unreacted ethylamine and inorganic salts.

  • Distillation: Isolates the target compound (bp: 210–215°C at 0.5 mmHg).

  • Crystallization: Ethanol/water mixtures yield crystals with >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

  • Over-Alkylation: Controlled stoichiometry (ethylamine in 1.2 eq excess) and low temperatures suppress di-ethylation.

  • Ester Hydrolysis: Anhydrous conditions and molecular sieves prevent acid-catalyzed degradation.

Scalability Issues

  • Exothermic Reactions: Jacketed reactors with cooling systems manage heat generation during reductive amination.

  • Catalyst Recovery: Fixed-bed reactors with immobilized resins enable continuous catalyst reuse .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the dichlorophenyl group.

Scientific Research Applications

Chemistry

In synthetic chemistry, Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorophenyl group can engage in hydrophobic interactions, while the ester and amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Purity Key References
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate 53090-43-0 3,4-dichlorophenyl C₁₁H₁₀Cl₂O₃ 261.10 N/A 97%
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 60868-41-9 2,4-dichlorophenyl C₁₁H₁₀Cl₂O₃ 261.10 322.7 ± 27.0 N/A
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate 112822-88-5 3,4-difluorophenyl C₁₁H₁₀F₂O₃ 228.19 N/A N/A
Ethyl 3-(4-methylphenyl)-3-oxopropanoate N/A 4-methylphenyl C₁₂H₁₄O₃ 206.24 N/A N/A

Key Observations :

  • Substituent Position and Halogen Type : The 3,4-dichloro substitution (as in 53090-43-0) confers strong electron-withdrawing effects, enhancing electrophilicity at the keto group compared to 2,4-dichloro (60868-41-9) or fluorine-substituted analogs (112822-88-5). This influences reactivity in condensation or cyclization reactions .
  • Physical Properties : The 2,4-dichloro derivative (60868-41-9) has a higher boiling point (322.7°C) compared to the 3,4-dichloro variant, likely due to differences in molecular packing . Fluorinated analogs (e.g., 112822-88-5) exhibit lower molecular weights and altered lipophilicity, impacting solubility .

Commercial Availability and Purity

  • 3,4-Dichlorophenyl Derivative (53090-43-0) : Available from suppliers like BLD Pharm Ltd. in purities up to 97%, with quantities ranging from 100 mg to 1 g .
  • 3,4-Difluorophenyl Derivative : Priced at ¥1280/5g (2025 data), indicating higher synthesis costs compared to chlorinated analogs .

Biological Activity

Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate (CAS No. 2007909-88-6) is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a complex structure characterized by a dichlorophenyl group, which is often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H15Cl2NO3
  • Molecular Weight : 304.17 g/mol
  • CAS Number : 2007909-88-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. Some studies suggest that compounds with similar structures may inhibit specific pathways related to tumor growth and inflammation.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a study evaluated the antitumor efficacy of similar compounds against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a marked decrease in tumor cell viability, suggesting that these compounds may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of apoptotic pathways .

Antioxidant Properties

Antioxidant activity is another crucial aspect of the biological profile of this compound. The presence of the dichlorophenyl moiety is often linked to enhanced antioxidant capacity, which can protect cells from oxidative damage and improve overall cellular health. This property is particularly beneficial in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression.

Case Studies and Research Findings

Study Objective Methodology Findings
Study on EAC CellsEvaluate antitumor activityIn vivo experiments on miceSignificant reduction in tumor cell viability; induction of apoptosis confirmed through histological analysis
Antioxidant Capacity AssessmentMeasure antioxidant effectsBiochemical assays for total antioxidant capacityEnhanced antioxidant activity observed; no adverse effects on liver and kidney functions noted

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example, the ethyl ester protons appear as a triplet at δ 1.34 ppm, while the dichlorophenyl protons resonate as singlets at δ 7.37–7.83 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z 347.03).
    Resolving Contradictions : Discrepancies in aromatic proton splitting (e.g., unexpected doublets) may arise from dynamic rotational effects. Use variable-temperature NMR to confirm .

How does the compound’s reactivity compare to analogs with differing halogen substituents (e.g., 4-fluoro or 4-bromo derivatives)?

Advanced
Comparative studies focus on electronic effects:

  • Electrophilicity : The 3,4-dichloro substitution increases electrophilicity at the carbonyl carbon compared to mono-halogenated analogs, enhancing reactivity in nucleophilic acyl substitutions.
  • Biological Activity : Dichloro derivatives exhibit higher binding affinity to cytochrome P450 enzymes than fluoro analogs, as shown in docking simulations .
    Methodology :
  • Synthesize analogs via parallel routes.
  • Compare reaction rates (e.g., hydrolysis in buffered media) using UV-Vis kinetics.

What computational strategies are effective for predicting the compound’s interaction with biological targets?

Q. Advanced

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). The dichlorophenyl group often occupies hydrophobic pockets, while the ester moiety forms hydrogen bonds.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .

How can researchers address discrepancies in observed vs. theoretical NMR chemical shifts?

Q. Advanced

  • Step 1 : Recalculate theoretical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with solvent effects (IEFPCM model for DMSO).
  • Step 2 : Validate via NOESY to confirm spatial proximity of protons. For example, an unexpected downfield shift in the ethyl group may indicate steric hindrance from the dichlorophenyl ring .

What role does this compound serve in synthesizing heterocyclic scaffolds for medicinal chemistry?

Basic
The compound acts as a precursor for:

  • Pyrazoles : React with hydrazines under microwave irradiation.
  • Quinolones : Cyclize via Heck coupling with aryl halides.
    Yield Optimization : Use Pd(OAc)₂/XPhos catalytic systems for cyclization (yields >75%) .

What methodologies are recommended for analyzing its degradation pathways under oxidative stress?

Q. Advanced

  • LC-MS/MS : Identify hydroxylated metabolites using positive-ion mode.
  • EPR Spectroscopy : Detect radical intermediates (e.g., phenyl radicals) during H₂O₂-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.